molecular formula C12H22O3 B1266098 Trimethylolpropane diallyl ether CAS No. 682-09-7

Trimethylolpropane diallyl ether

Cat. No.: B1266098
CAS No.: 682-09-7
M. Wt: 214.3 g/mol
InChI Key: BDKDHWOPFRTWPP-UHFFFAOYSA-N
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Description

Trimethylolpropane diallyl ether is an organic compound with the molecular formula C12H22O3. It is a clear, colorless liquid that contains both allyl groups and hydroxyl groups. This compound is known for its versatility and is used in various industrial applications, particularly in the production of coatings and polymer materials .

Mechanism of Action

Target of Action

Trimethylolpropane diallyl ether (TMPAE) is an unsaturated allyl ether It is known to be used in the synthesis of various compounds, suggesting that its targets could be the reactants in these synthesis reactions .

Mode of Action

TMPAE can be synthesized by the Williamson esterification reaction in the presence of trimethylolpropane, sodium hydroxide, and allyl chloride as starting materials . The compound interacts with its targets through chemical reactions, leading to the formation of new compounds .

Biochemical Pathways

It is used in the synthesis of isophorone diisocyanate (ipdi) based tetracene monomers, which can further be used in the formation of polymer dispersed liquid crystals . It can also be used in the synthesis of allyl ether-based dendrimers that find potential usage in coatings .

Result of Action

The molecular and cellular effects of TMPAE’s action are primarily observed in its role in the synthesis of other compounds. For instance, it contributes to the formation of polymer dispersed liquid crystals and allyl ether-based dendrimers .

Action Environment

The action, efficacy, and stability of TMPAE can be influenced by various environmental factors. For instance, the Williamson esterification reaction used to synthesize TMPAE requires specific conditions, including the presence of sodium hydroxide and allyl chloride . Furthermore, safety data suggests that TMPAE should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .

Biochemical Analysis

Biochemical Properties

Trimethylolpropane diallyl ether plays a significant role in biochemical reactions due to its unsaturated allyl ether structure. It interacts with various enzymes and proteins, facilitating the formation of complex biochemical compounds. For instance, it can be used in the synthesis of isophorone diisocyanate-based tetracene monomers, which are further utilized in polymer chemistry . The interactions between this compound and biomolecules are primarily based on its ability to form covalent bonds with other reactive groups, enhancing its utility in biochemical synthesis.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Its unsaturated nature allows it to participate in reactions that modify cellular components, potentially affecting cell function. For example, it can be incorporated into cellular membranes, altering their properties and impacting cell signaling . Additionally, its interaction with cellular enzymes can lead to changes in gene expression, further influencing cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. This compound can act as a substrate for enzymes, leading to enzyme activation or inhibition. For instance, its interaction with specific enzymes can result in the formation of stable enzyme-substrate complexes, altering the enzyme’s activity . Additionally, this compound can influence gene expression by binding to DNA or RNA, affecting transcription and translation processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance certain biochemical pathways, while at high doses, it may exhibit toxic or adverse effects . Studies have shown that there is a threshold effect, where the compound’s beneficial effects are observed up to a certain dosage, beyond which toxicity may occur. This highlights the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can influence metabolic flux and metabolite levels by acting as a substrate for specific enzymes . For example, its interaction with enzymes involved in lipid metabolism can lead to changes in lipid profiles, affecting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for cellular components.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in biochemical reactions, as it ensures that the compound is present in the right cellular context to exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethylolpropane diallyl ether can be synthesized through the Williamson esterification reaction. The process involves the reaction of trimethylolpropane with sodium hydroxide and allyl chloride. The reaction typically occurs in the presence of a solvent such as butyl ether, which acts as a reaction medium and an azeotropic dehydrating agent .

Industrial Production Methods: In an industrial setting, the preparation of this compound involves the following steps:

  • Azeotropic dehydration of trimethylolpropane and alkali metal hydroxide in the presence of butyl ether to obtain trimethylolpropane alkali metal salt.
  • Etherification reaction between chloropropene and the trimethylolpropane alkali metal salt.
  • Removal of peroxide from the reaction fluid.
  • Vacuum distillation to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Trimethylolpropane diallyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Trimethylolpropane diallyl ether has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Trimethylolpropane diallyl ether is unique due to its combination of two allyl groups and one hydroxyl group, which provides a balance of reactivity and functionality. This makes it particularly suitable for applications requiring both polymerization and cross-linking capabilities .

Properties

IUPAC Name

2,2-bis(prop-2-enoxymethyl)butan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-4-7-14-10-12(6-3,9-13)11-15-8-5-2/h4-5,13H,1-2,6-11H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDKDHWOPFRTWPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)(COCC=C)COCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044976
Record name 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]-
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CAS No.

682-09-7
Record name Trimethylolpropane diallyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=682-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethylolpropane diallyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000682097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanol, 2,2-bis[(2-propen-1-yloxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis[(prop-2-en-1-yloxy)methyl]butan-1-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-bis(allyloxymethyl)butan-1-ol
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Record name TRIMETHYLOLPROPANE DIALLYL ETHER
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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